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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical

process in tumor growth, progression, and metastasis. Solid tumors, to grow beyond a few

millimeters, require a dedicated blood supply for oxygen and nutrients.[1] The fibroblast growth

factor (FGF) signaling pathway, particularly through FGF receptors (FGFRs), is a key driver of

this process.[2][3] Aberrant activation of FGFR signaling in the tumor microenvironment can

lead to increased endothelial cell proliferation, migration, and tube formation, ultimately

promoting the development of a tumor vascular network.[2][3]

Fanregratinib (formerly HMPL-453) is a novel, orally available, potent, and highly selective

small-molecule inhibitor of FGFR1, 2, and 3.[2][3] Preclinical studies have demonstrated its

strong anti-tumor activity in cancers with FGFR alterations. This technical guide provides an in-

depth overview of the role of Fanregratinib in angiogenesis, focusing on its mechanism of

action, preclinical data, and the experimental protocols used to evaluate its anti-angiogenic

potential.

Mechanism of Action: Targeting the FGFR Signaling
Axis
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Fanregratinib exerts its anti-angiogenic effects by directly inhibiting the kinase activity of

FGFR1, 2, and 3. In the tumor microenvironment, various fibroblast growth factors (FGFs) are

secreted by tumor cells and stromal cells. These FGFs bind to and activate FGFRs on the

surface of endothelial cells, triggering a downstream signaling cascade that promotes

angiogenesis.

The binding of FGFs to their receptors leads to receptor dimerization and autophosphorylation

of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking

sites for various signaling proteins, leading to the activation of multiple downstream pathways,

including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These

pathways are crucial for endothelial cell proliferation, survival, migration, and differentiation – all

essential steps in the formation of new blood vessels.

Fanregratinib, by binding to the ATP-binding pocket of FGFR1, 2, and 3, prevents receptor

autophosphorylation and the subsequent activation of these downstream signaling events. This

blockade of FGFR signaling in endothelial cells is the primary mechanism by which

Fanregratinib is believed to inhibit angiogenesis.
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Caption: Simplified FGFR Signaling Pathway in Angiogenesis.
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Data Presentation
Preclinical data from a poster presentation at the American Association for Cancer Research

(AACR) Annual Meeting in 2023 demonstrated the potent and selective inhibitory activity of

HMPL-453 (Fanregratinib) against FGFR kinases.

Kinase IC50 (nM)

FGFR1 1.3

FGFR2 1.1

FGFR3 2.5

Table 1: In vitro kinase inhibitory activity of

Fanregratinib (HMPL-453). Data extracted from

AACR 2023 Poster #6321.

The potent inhibition of FGFR1, 2, and 3, which are expressed on endothelial cells,

underscores the direct anti-angiogenic potential of Fanregratinib.

Furthermore, the in vivo efficacy of Fanregratinib was evaluated in a tumor xenograft model

with an FGFR2 fusion, demonstrating significant tumor growth inhibition.

Treatment Group Tumor Growth Inhibition (%)

Vehicle 0

Fanregratinib >80

Table 2: In vivo anti-tumor efficacy of

Fanregratinib (HMPL-453) in an FGFR2-fusion

xenograft model. Data extracted from AACR

2023 Poster #6321.

While this in vivo study primarily measures anti-tumor activity, the underlying mechanism in this

FGFR-driven model is linked to the inhibition of angiogenesis, among other effects on tumor

cell proliferation.
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Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the

investigation of Fanregratinib's role in angiogenesis.

Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of Fanregratinib required to inhibit the enzymatic

activity of FGFR kinases by 50% (IC50).

Principle: The assay measures the phosphorylation of a substrate by the kinase in the

presence of varying concentrations of the inhibitor.

Materials:

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.

ATP and a suitable kinase substrate (e.g., a synthetic peptide).

Fanregratinib (HMPL-453) at various concentrations.

Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay).

Protocol:

Prepare serial dilutions of Fanregratinib in the assay buffer.

In a multi-well plate, add the recombinant FGFR kinase, the kinase substrate, and the

various concentrations of Fanregratinib.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable

detection method and a plate reader.

Plot the percentage of kinase activity against the logarithm of the Fanregratinib
concentration and determine the IC50 value using non-linear regression analysis.
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Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures

(tubes) on a basement membrane matrix, a key step in angiogenesis.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are

cultured on a layer of Matrigel. In the presence of pro-angiogenic factors, they will form a

network of tube-like structures. The inhibitory effect of a compound is measured by the

reduction in tube formation.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial cell growth medium.

Matrigel Basement Membrane Matrix.

Pro-angiogenic factor (e.g., VEGF or bFGF).

Fanregratinib at various concentrations.

24-well or 96-well plates.

Protocol:

Thaw Matrigel on ice overnight.

Coat the wells of a pre-chilled plate with a thin layer of Matrigel and allow it to solidify at

37°C for 30-60 minutes.

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the

pro-angiogenic factor and varying concentrations of Fanregratinib.

Seed the HUVEC suspension onto the solidified Matrigel.

Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

Visualize and photograph the tube formation using a microscope.
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Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software.
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Caption: Endothelial Cell Tube Formation Assay Workflow.

In Vivo Tumor Xenograft Model
This in vivo assay evaluates the effect of an anti-cancer agent on the growth of human tumors

implanted in immunocompromised mice.

Principle: Human tumor cells with known FGFR alterations are implanted subcutaneously

into immunodeficient mice. Once tumors are established, the mice are treated with the test

compound, and tumor growth is monitored over time.
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Materials:

Immunodeficient mice (e.g., nude or SCID mice).

Human tumor cell line with FGFR alterations.

Fanregratinib formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.

Protocol:

Inject human tumor cells subcutaneously into the flank of the mice.

Monitor the mice for tumor growth.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer Fanregratinib or vehicle control to the respective groups daily via oral gavage.

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry for markers of proliferation and angiogenesis

like CD31).

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the

vehicle control group.

Conclusion
Fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3, key regulators of tumor

angiogenesis. Its mechanism of action, centered on the blockade of the FGFR signaling
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pathway in endothelial cells, provides a strong rationale for its anti-angiogenic effects.

Preclinical data demonstrating potent kinase inhibition and in vivo anti-tumor efficacy in FGFR-

driven models support its continued clinical development. The experimental protocols outlined

in this guide represent standard methodologies for the comprehensive evaluation of the anti-

angiogenic properties of novel therapeutic agents like Fanregratinib. Further investigation into

the direct effects of Fanregratinib on endothelial cell biology using these assays will provide a

more complete understanding of its role in modulating the tumor microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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